molecular formula C13H26ClN B1432907 2-(Cycloheptylmethyl)piperidine hydrochloride CAS No. 1864072-37-6

2-(Cycloheptylmethyl)piperidine hydrochloride

Cat. No.: B1432907
CAS No.: 1864072-37-6
M. Wt: 231.8 g/mol
InChI Key: NZDDNYLMQXHJFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-(Cycloheptylmethyl)piperidine hydrochloride, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a cycloheptyl group through a methylene bridge . The compound has a linear formula of C13H26ClN.

Scientific Research Applications

Pharmacological Spectrum of Arylcycloalkylamines

Arylcycloalkylamines, such as phenyl piperidines and piperazines, including derivatives similar to 2-(cycloheptylmethyl)piperidine, have been identified as key pharmacophoric groups in various antipsychotic agents. These compounds are known for their potential to improve potency and selectivity in binding affinity at D(2)-like receptors, indicating their significance in neuropsychiatric drug development. The synthesis and evaluation of these compounds, including the exploration of their binding affinities and selectivity, have been a subject of research, shedding light on their pharmacological applications beyond traditional uses (Sikazwe et al., 2009).

Piperine and Piperidine Alkaloids

Piperine, a major component of black pepper, is structurally related to piperidine derivatives and has been extensively studied for its diverse bioactivities, including antimicrobial, antioxidant, and anti-inflammatory effects. Such studies highlight the potential therapeutic applications of piperidine derivatives in enhancing drug bioavailability, providing a protective effect against oxidative stress, and contributing to the treatment of various diseases. This extensive body of research supports the exploration of piperidine derivatives like 2-(cycloheptylmethyl)piperidine for similar pharmacological benefits (Srinivasan, 2007).

Spiropiperidines in Drug Discovery

Spiropiperidines, which include a piperidine ring in their structure, have gained attention in drug discovery due to their three-dimensional chemical space exploration. The methodologies used for the construction of spiropiperidines highlight the versatility and potential of piperidine derivatives in developing novel therapeutic agents. The focus on spiropiperidines for drug discovery projects underscores the importance of piperidine structures in medicinal chemistry (Griggs et al., 2018).

Clinical Applications of Piperidine Derivatives

Piperidine derivatives have found clinical applications in various therapeutic areas, including the treatment of muscle spasticity and pain syndromes. Tizanidine hydrochloride, a piperidine derivative, is an example of a medication utilized for its alpha(2)-adrenergic receptor agonist properties, offering relief in conditions such as multiple sclerosis and chronic pain. This highlights the clinical relevance and versatility of piperidine derivatives in addressing a range of medical conditions (Malanga et al., 2008).

Future Directions

Piperidine derivatives, such as 2-(Cycloheptylmethyl)piperidine hydrochloride, continue to be a significant area of research in the field of drug discovery . Their wide range of biological activities makes them promising candidates for the development of new therapeutic agents . Future research will likely focus on the synthesis of novel piperidine derivatives and the exploration of their pharmacological applications .

Biochemical Analysis

Biochemical Properties

2-(Cycloheptylmethyl)piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives are known to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This interaction can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its pharmacological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance cholinergic signaling by inhibiting cholinesterase enzymes, leading to increased acetylcholine levels . This can affect neuronal cells by improving synaptic transmission and cognitive function. Moreover, this compound may impact other cell types by modulating receptor activity and intracellular signaling cascades, thereby influencing cellular responses and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, enhancing cholinergic transmission. Additionally, this compound may interact with other receptors and proteins, modulating their activity and influencing cellular signaling pathways. These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, maintaining their biological activity . Over extended periods, the compound may degrade, leading to reduced efficacy and potential changes in its biochemical effects. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic transmission and improved cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and other systemic effects. Threshold effects are often observed, where the compound’s efficacy and safety are dose-dependent. Careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can affect the compound’s bioavailability, distribution, and elimination. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(cycloheptylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-4-8-12(7-3-1)11-13-9-5-6-10-14-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDDNYLMQXHJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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